molecular formula C16H25NO5S B13927199 Piperidine, 1-(2-(3,4,5-trimethoxyphenyl)sulfonylethyl)- CAS No. 57554-04-8

Piperidine, 1-(2-(3,4,5-trimethoxyphenyl)sulfonylethyl)-

Cat. No.: B13927199
CAS No.: 57554-04-8
M. Wt: 343.4 g/mol
InChI Key: BYJLFUFCSNYZLF-UHFFFAOYSA-N
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Description

Piperidine, 1-(2-(3,4,5-trimethoxyphenyl)sulfonylethyl)- is a compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic compound containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 1-(2-(3,4,5-trimethoxyphenyl)sulfonylethyl)- typically involves the reaction of piperidine with 3,4,5-trimethoxybenzene sulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-(2-(3,4,5-trimethoxyphenyl)sulfonylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

Piperidine, 1-(2-(3,4,5-trimethoxyphenyl)sulfonylethyl)- has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Piperidine, 1-(2-(3,4,5-trimethoxyphenyl)sulfonylethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation .

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Other piperidine derivatives with different substituents.

    Trimethoxyphenyl compounds: Compounds containing the 3,4,5-trimethoxyphenyl group.

Uniqueness

Piperidine, 1-(2-(3,4,5-trimethoxyphenyl)sulfonylethyl)- is unique due to the combination of the piperidine ring and the 3,4,5-trimethoxyphenyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

57554-04-8

Molecular Formula

C16H25NO5S

Molecular Weight

343.4 g/mol

IUPAC Name

1-[2-(3,4,5-trimethoxyphenyl)sulfonylethyl]piperidine

InChI

InChI=1S/C16H25NO5S/c1-20-14-11-13(12-15(21-2)16(14)22-3)23(18,19)10-9-17-7-5-4-6-8-17/h11-12H,4-10H2,1-3H3

InChI Key

BYJLFUFCSNYZLF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)S(=O)(=O)CCN2CCCCC2

Origin of Product

United States

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